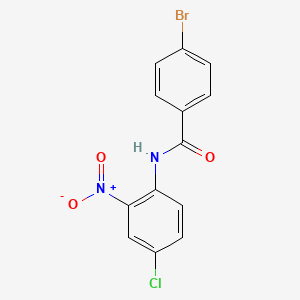

4-bromo-N-(4-chloro-2-nitrophenyl)benzamide

Description

4-Bromo-N-(4-chloro-2-nitrophenyl)benzamide is a halogenated benzamide derivative synthesized via the reaction of 4-bromobenzoyl chloride with 4-chloro-2-nitroaniline in acetonitrile under reflux conditions . Key structural features include:

- Crystal Structure: Two molecules (A and B) per asymmetric unit, with dihedral angles of 16.78° and 18.87° between the benzene rings .

- Intermolecular Interactions: Intramolecular N–H···O hydrogen bonds and weak C–H···O interactions stabilize the crystal lattice. Halogen bonding (Br···Br = 3.4976 Å) further contributes to edge-fused ring formation along the [010] direction .

Properties

IUPAC Name |

4-bromo-N-(4-chloro-2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2O3/c14-9-3-1-8(2-4-9)13(18)16-11-6-5-10(15)7-12(11)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACOUISZSDHVOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of bromo and nitro groups with biological macromolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromo-N-(4-chloro-2-nitrophenyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group, in particular, can participate in redox reactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB)

- Structural Differences : The 4-chloro substituent in the title compound is replaced with a methoxy (-OCH₃) group in 4MNB.

- Impact on Crystallography: Methoxy’s electron-donating nature may alter dihedral angles and intermolecular interactions compared to the electron-withdrawing chloro group.

- Reactivity : Methoxy groups typically enhance solubility in polar solvents, which could influence bioavailability in pharmacological applications.

4-Bromo-N-(3,5-Dimethoxyphenyl)Benzamide Derivatives

- Structural Modifications : Derivatives feature substituents like sulfonamido (C2, C10), chloro (C5), and fluorophenyl (C10) on the benzamide core (Table 1).

- Biological Activity : Compound C9 (4-bromo-N-(3,5-dimethoxyphenyl)-2-(3-chlorophenylsulfonamido)benzamide) inhibits FGFR1 and shows potent activity against NSCLC cell lines (NCI-H520, NCI-H1581) .

- Spectroscopic Data : The carbonyl (C=O) peak in ¹³C NMR ranges from 166.3–167.0 ppm across derivatives, consistent with the title compound’s amide backbone. Substituents like trichloroacetamido (A9) introduce downfield shifts due to electron-withdrawing effects .

Table 1: Key Derivatives and Their Properties

| Compound ID | Substituent(s) | Melting Point (°C) | Biological Activity |

|---|---|---|---|

| C9 | 3-Chlorophenylsulfonamido | 196.6–199.3 | FGFR1 inhibition (NSCLC) |

| A7 | But-2-enamido | 186.6–189.0 | Not reported |

| C5 | 3-Chlorophenylsulfonamido | 196.6–199.3 | FGFR1 inhibition (NSCLC) |

| B11 | 3-Methylphenylamido | 194.6–196.6 | Not reported |

N-(4-Bromo-Phenyl)-2-Chloro-Benzamide

- Substituent Variation : The nitro group in the title compound is absent, and a chloro substituent is introduced at the ortho position of the benzamide ring.

4-Chloro-N-(4-Methoxyphenyl)-3-Nitrobenzamide

- Positional Isomerism : The nitro group shifts from the ortho (title compound) to meta position, and bromo is replaced with chloro.

- Electronic Effects : This alters the molecule’s dipole moment and may influence binding affinity in target proteins .

Biological Activity

4-Bromo-N-(4-chloro-2-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the bromination of benzamide derivatives followed by the introduction of a nitro group. The process can be summarized as follows:

- Bromination : The introduction of bromine to the benzamide framework.

- Nitration : Electrophilic substitution to introduce the nitro group at the para position relative to the amide functionality.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that benzamide derivatives with similar structural motifs can induce apoptosis in breast cancer cells (MDA-MB-231) with IC50 values as low as 0.4 µM, which is substantially more potent than standard chemotherapeutics like cisplatin .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cancer cell proliferation and survival. The presence of halogen and nitro groups enhances its binding affinity, potentially leading to the inhibition of critical pathways in tumor growth.

Study 1: Cytotoxicity Evaluation

A comprehensive evaluation was conducted on several benzamide derivatives, including this compound. The study revealed that these compounds could significantly reduce cell viability in cancer models, demonstrating their potential as therapeutic agents .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and target proteins. Results indicated favorable binding conformations with key residues in active sites, suggesting a mechanism for its anticancer activity .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with related compounds was made:

| Compound Name | IC50 (µM) against MDA-MB-231 | Mechanism of Action |

|---|---|---|

| This compound | 0.40 | Apoptosis induction via enzyme inhibition |

| Similar Benzamide Derivative A | 0.60 | Cell cycle arrest through receptor antagonism |

| Similar Benzamide Derivative B | 1.00 | Inhibition of DNA repair mechanisms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.